3-Methylbenzylisocyanide
Overview
Description
3-Methylbenzylisocyanide is a chemical compound with the molecular formula C₉H₉N. It is known for its versatility and has numerous applications across different fields of research and industry. The compound is characterized by the presence of an isocyanide group attached to a benzyl ring substituted with a methyl group at the third position.
Biochemical Analysis
Biochemical Properties
3-Methylbenzylisocyanide plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with various enzymes, proteins, and other biomolecules. It is known to participate in multicomponent reactions, such as the Ugi reaction, which is widely used in organic synthesis . The compound’s isocyanide group exhibits both nucleophilic and electrophilic properties, enabling it to form stable complexes with metal ions and other reactive species . These interactions are crucial for its role in proteomics research and other biochemical applications .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its effects on cell function are mediated through its interactions with specific proteins and enzymes involved in these processes. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways . Additionally, this compound has been observed to affect mitochondrial bioenergetics and angiogenesis in endothelial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s isocyanide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts . This interaction can result in the inhibition or activation of enzyme activity, depending on the specific target. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive species . Long-term studies have shown that this compound can have sustained effects on cellular bioenergetics and angiogenesis, particularly in hyperglycemic conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote angiogenesis and improve mitochondrial function without causing significant toxicity . At higher doses, it may induce adverse effects such as oxidative stress and cellular damage . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic processes can influence the compound’s bioavailability and overall impact on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute-linked carrier (SLC) transporters . Its distribution is influenced by factors such as tissue perfusion, regional pH, and membrane permeability . These factors determine the compound’s localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through the recognition of specific localization signals . These interactions can influence the compound’s activity and function within different subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-Methylbenzylisocyanide involves the reaction of sodium chlorodifluoroacetate with 3-Methylbenzylamine . The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methylbenzylisocyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the isocyanide group to other functional groups.
Substitution: The isocyanide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under mild conditions to prevent decomposition of the isocyanide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or other reduced forms.
Scientific Research Applications
3-Methylbenzylisocyanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a ligand in drug design and development.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 3-Methylbenzylisocyanide exerts its effects involves its unique reactivity due to the isocyanide group. This group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
Benzylisocyanide: Similar structure but without the methyl substitution.
Phenylisocyanide: Contains a phenyl group instead of a benzyl group.
Methylisocyanide: Lacks the benzyl ring, consisting only of a methyl group attached to the isocyanide group.
Uniqueness
3-Methylbenzylisocyanide is unique due to the presence of the methyl group on the benzyl ring, which can influence its reactivity and the types of reactions it can undergo. This substitution can also affect its physical properties, such as boiling and melting points, compared to similar compounds .
Properties
IUPAC Name |
1-(isocyanomethyl)-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-4-3-5-9(6-8)7-10-2/h3-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZLCOJMLJHQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374911 | |
Record name | 3-Methylbenzylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602261-96-1 | |
Record name | 3-Methylbenzylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.